molecular formula C21H16N2O2 B10878836 3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one CAS No. 37856-18-1

3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one

Cat. No.: B10878836
CAS No.: 37856-18-1
M. Wt: 328.4 g/mol
InChI Key: SUQHPFPBDKEICZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-phenyl-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-phenyl-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as photochromic materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and exerting its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-3-phenyl-3H-benzo[f]chromene
  • 2-(2-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine
  • 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline

Uniqueness

3-(2-Methoxyphenyl)-2-phenyl-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl and phenyl substituents contribute to its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, influencing its efficacy and safety in therapeutic applications.

Properties

CAS No.

37856-18-1

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H16N2O2/c1-25-19-14-8-7-13-18(19)23-20(15-9-3-2-4-10-15)22-17-12-6-5-11-16(17)21(23)24/h2-14H,1H3

InChI Key

SUQHPFPBDKEICZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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